molecular formula C18H28N2O B7928071 2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol

2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol

Cat. No.: B7928071
M. Wt: 288.4 g/mol
InChI Key: NCPOXUMGAARBKR-UHFFFAOYSA-N
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Description

2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol is a nitrogen-containing compound featuring a cyclohexyl backbone substituted with a benzyl-cyclopropyl-amine group and an ethanol moiety. The cyclopropane ring introduces steric strain, which may influence its chemical reactivity and biological interactions. Its structural complexity and hybrid aromatic-alicyclic design make it a candidate for specialized organic synthesis or medicinal chemistry studies.

Properties

IUPAC Name

2-[[2-[benzyl(cyclopropyl)amino]cyclohexyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c21-13-12-19-17-8-4-5-9-18(17)20(16-10-11-16)14-15-6-2-1-3-7-15/h1-3,6-7,16-19,21H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPOXUMGAARBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCCO)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol typically involves multi-step organic reactionsThe final step involves the addition of an ethanol group under controlled conditions to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing catalysts and specific reaction conditions to ensure efficiency. The use of automated reactors and continuous flow systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs (Table 1) share core features such as ethanolamine backbones, benzyl-substituted amines, and heterocyclic or alicyclic rings. Key differences lie in substituent groups, ring systems, and stereochemistry.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
Target Compound : 2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol C₁₉H₂₉N₃O 315.46 Benzyl-cyclopropyl-amino, cyclohexylamino, ethanol Cyclohexyl ring, strained cyclopropane, secondary amines
Compound 3 (): 2-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol C₁₄H₂₂N₂O 234.34 Benzyl-methyl-amino, pyrrolidin-1-yl, ethanol Pyrrolidine ring (5-membered), tertiary amine
Compound 7 (): 2-[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol C₁₆H₂₅N₃O 283.39 Benzyl-cyclopropyl-amino, pyrrolidin-1-yl, ethanol Chiral center (R-configuration), pyrrolidine, cyclopropane
CAS 1353982-97-4 (–5): {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester C₁₉H₃₁N₃O₂ 333.48 Carbamic acid benzyl ester, isopropyl-amino Ester group, tertiary amine, cyclohexyl backbone
Ethanol, 2-(cyclohexylamino)- (CAS 2842-38-8; ) C₈H₁₇NO 143.23 Cyclohexylamino, ethanol Simple secondary amine, no aromatic/cyclopropane substituents

Key Observations

  • Ring Systems : The target compound’s cyclohexyl ring provides conformational flexibility compared to pyrrolidine (Compound 3, 7) or piperidine (Compound 8 in ) . Cyclopropane’s strain may enhance reactivity but reduce stability relative to saturated rings.
  • The carbamic acid ester in CAS 1353982-97-4 introduces hydrolytic sensitivity, unlike the stable ethanol group in the target compound .
  • Steric and Electronic Effects : The cyclopropane ring in the target compound and Compound 7 introduces steric hindrance, which could modulate receptor-binding specificity compared to isopropyl or methyl substituents (e.g., Compound 3, 5) .

Physicochemical Properties

  • Boiling Point: Ethanol, 2-(cyclohexylamino)- (CAS 2842-38-8) has a documented boiling point of 397.50 K, serving as a baseline for ethanolamine derivatives . The target compound’s higher molecular weight and substituents likely elevate its boiling point beyond this range.
  • Molecular Weight Trends: The target compound (315.46 g/mol) is intermediate in mass between simpler ethanolamines (e.g., 143.23 g/mol for CAS 2842-38-8) and bulkier analogs like CAS 1353982-97-4 (333.48 g/mol) .

Biological Activity

2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol is a compound of interest in pharmacological research due to its potential biological activities. This article explores its interactions, mechanisms, and effects based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclohexyl ring substituted with a benzyl and cyclopropyl amino group, which contributes to its biological activity. The structural formula can be represented as follows:

C18H28N2O\text{C}_{18}\text{H}_{28}\text{N}_{2}\text{O}

This structure suggests potential interactions with various biological targets, particularly in the central nervous system and cardiovascular system.

Receptor Interactions

Research indicates that this compound may exhibit affinity for several receptor types, particularly the adenosine receptors. In studies evaluating similar compounds, it was found that variations in the alkyl groups significantly influenced receptor binding affinities. For instance, derivatives with cycloalkyl substitutions demonstrated moderate to high affinities for A3 adenosine receptors (AR) .

Table 1: Affinity of Related Compounds at Adenosine Receptors

CompoundK_i (hA3AR) μMK_i (hA1AR) μMK_i (hA2AAR) μM
Benzyl-cyclohexyl derivative0.051 ± 0.0172.73 ± 0.581.70 ± 0.95
Cyclopropyl derivative1.87 ± 0.8922% inhibition25% inhibition

This table illustrates how structural modifications can lead to varying affinities for specific receptors, thereby influencing pharmacological effects.

Antimicrobial Activity

Preliminary studies have highlighted the compound's potential antimicrobial properties. Similar alkaloids have shown significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study involving synthesized monomeric alkaloids, compounds structurally related to this compound demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at concentrations as low as 32 µg/mL .

Case Study 2: Neurological Effects

Another investigation focused on the neuropharmacological effects of similar compounds, revealing that derivatives could modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Behavioral assays indicated potential anxiolytic effects in animal models, suggesting therapeutic applications in anxiety disorders.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Modulation : Binding to adenosine receptors may influence cAMP levels and neuronal excitability.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
  • Neurotransmitter Interaction : Alterations in serotonin and dopamine signaling pathways.

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